molecular formula C14H10O4 B097895 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid CAS No. 17112-91-3

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid

Cat. No.: B097895
CAS No.: 17112-91-3
M. Wt: 242.23 g/mol
InChI Key: KWWOZAUJADMVLR-UHFFFAOYSA-N
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Description

Cefobis, also known as cefoperazone sodium, is a third-generation cephalosporin antibiotic. It is widely used for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Cefobis works by inhibiting bacterial cell wall synthesis, making it effective in treating various bacterial infections .

Mechanism of Action

Target of Action

The primary targets of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefoperazone sodium involves the condensation of alpha-(4-ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid with 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. This reaction is facilitated by ethyl chlorocarbonate and N,O-bis(trimethylsilyl)acetamide in acetonitrile .

Industrial Production Methods: Industrial production of cefoperazone sodium typically involves large-scale synthesis using similar reaction conditions as described above. The process includes crystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Cefobis undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Cefobis has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Cefobis: Cefobis is unique due to its high activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It also has a relatively long half-life, allowing for less frequent dosing compared to some other cephalosporins .

Biological Activity

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid (CAS No. 17112-91-3) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H10O4
  • Molecular Weight : 242.23 g/mol
  • Density : 0.895 g/cm³
  • Boiling Point : 174°C at 760 mmHg
  • Melting Point : Not available

The specific mechanisms of action for this compound are not fully elucidated; however, preliminary studies suggest several potential pathways:

  • Antimicrobial Activity : This compound exhibits broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. It is believed to inhibit bacterial cell wall synthesis, similar to other known antibiotics.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
  • Enzyme Inhibition : Initial findings indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be identified.

Biological Activity Overview

Activity TypeDescriptionReferences
AntibacterialBroad-spectrum activity against Gram-negative bacteria
AntioxidantPotential to scavenge free radicals
Enzyme inhibitionPossible inhibition of metabolic enzymes

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study published by BenchChem demonstrated that this compound has significant antibacterial activity against various strains of Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.
  • Oxidation and Reduction Studies :
    Research conducted on the oxidation and reduction properties of related compounds indicates that modifications in the naphtho-furan structure can lead to varying biological activities. For instance, the compound undergoes oxidation when treated with one-electron oxidants, producing reactive ortho-quinones that may have distinct biological implications .
  • Potential Therapeutic Applications :
    While specific therapeutic applications are still under investigation, the antioxidant properties suggest potential use in protecting against diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Properties

IUPAC Name

5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-7-12(14(16)17)10-6-11(15)8-4-2-3-5-9(8)13(10)18-7/h2-6,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOZAUJADMVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383122
Record name 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17112-91-3
Record name 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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